Commercial Purity Tier: ≥98%–>99% Supply Range Provides a Quantifiable Procurement Advantage Over Lower-Purity Analog Batches
The target compound is available at ≥98% purity (ChemScene, Leyan) and >99% purity (SynHet), whereas the positional isomer 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1182794-96-2) is offered at a minimum purity specification of 95% by AKSci and 98% by Leyan . The truncated analog 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 936940-40-8) is also commercially provided at a minimum of 95% purity and through custom synthesis only . The aryl-substituted analog {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (CAS 1291861-79-4) is commercialized at a minimum of 95% purity . A 3-percentage-point purity advantage (98% vs. 95%) represents a meaningful reduction in the unidentified impurity burden—crucial when the compound is used as a key intermediate in multi-step synthetic sequences where impurity propagation can erode final product yield and purity.
| Evidence Dimension | Commercial minimum purity specification |
|---|---|
| Target Compound Data | ≥98% (ChemScene, Leyan); >99% (SynHet) |
| Comparator Or Baseline | 4-substituted isomer CAS 1182794-96-2: 95% (AKSci), 98% (Leyan); ethanamine analog CAS 936940-40-8: 95%; methoxyphenyl analog CAS 1291861-79-4: >90% |
| Quantified Difference | Target compound offers up to 4–9 percentage points higher purity specification compared to the lowest-tier analog batches |
| Conditions | Vendor certificate-of-analysis specifications; analytical method may vary by supplier |
Why This Matters
A higher minimum purity specification reduces the risk of unidentified impurities confounding downstream biological or synthetic outcomes, directly lowering the total cost of quality control in procurement workflows.
